Kinetic Isotope Effect (KIE) in Oxidation: DHA vs. DHA-d4
In oxidation reactions with a ruthenium(IV)-oxo complex, 9,10-Dihydroanthracene (DHA) exhibits an exceptionally large primary kinetic isotope effect (KIE) of kH/kD ≥ 35 ± 1 when compared to its fully deuterated analog (DHA-d4) at the 9,10-positions [1]. This value is significantly higher than the KIEs observed for xanthene (13.4 ± 1.0) and tetralin, underscoring a substantial quantum mechanical tunneling component in the hydrogen atom transfer step that is uniquely pronounced in DHA [REFS-1, REFS-2].
| Evidence Dimension | Kinetic Isotope Effect (kH/kD) for C-H vs. C-D bond cleavage |
|---|---|
| Target Compound Data | kH/kD ≥ 35 ± 1 |
| Comparator Or Baseline | Xanthene: kH/kD = 13.4 ± 1.0 |
| Quantified Difference | DHA's KIE is at least 2.6 times larger than that of xanthene. |
| Conditions | Oxidation by [(bpy)2(py)RuIVO]2+ in acetonitrile at 25 °C. |
Why This Matters
For researchers investigating reaction mechanisms, this high KIE makes DHA a superior mechanistic probe for confirming hydrogen atom transfer (HAT) pathways and distinguishing tunneling from semi-classical behavior, a differentiation not achievable with lower-KIE substrates like xanthene.
- [1] Bryant, J. R., & Mayer, J. M. (2003). Oxidation of C−H Bonds by [(bpy)2(py)RuIVO]2+ Occurs by Hydrogen Atom Abstraction. Journal of the American Chemical Society, 125(34), 10351–10361. View Source
- [2] Hero EPA. (2009). Kinetic and mechanistic studies of carbon-to-metal hydrogen atom transfer involving Os-centered radicals: evidence for tunneling. (xanthene KIE data). View Source
